4-oxo-1H-quinazoline-8-carboxylic acid
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Overview
Description
Compound “4-oxo-1H-quinazoline-8-carboxylic acid” is a chemical entity registered in the PubChem database. It is known for its unique properties and applications in various scientific fields. The compound’s structure and characteristics make it a subject of interest in research and industrial applications.
Preparation Methods
The preparation of compound “4-oxo-1H-quinazoline-8-carboxylic acid” involves specific synthetic routes and reaction conditions. The synthesis typically includes the following steps:
Synthetic Routes: The compound is synthesized through a series of chemical reactions involving the combination of specific reagents under controlled conditions.
Reaction Conditions: The reactions are carried out under specific temperatures, pressures, and pH levels to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and optimized processes to ensure high yield and purity.
Chemical Reactions Analysis
Compound “4-oxo-1H-quinazoline-8-carboxylic acid” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another using specific reagents.
Common Reagents and Conditions: The reactions typically require specific solvents, catalysts, and controlled temperatures to proceed efficiently.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used, leading to various derivatives of the compound.
Scientific Research Applications
Compound “4-oxo-1H-quinazoline-8-carboxylic acid” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: The compound is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action of compound “4-oxo-1H-quinazoline-8-carboxylic acid” involves its interaction with specific molecular targets and pathways. The compound exerts its effects through:
Molecular Targets: It binds to specific receptors or enzymes, modulating their activity.
Pathways Involved: The compound influences various biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Compound “4-oxo-1H-quinazoline-8-carboxylic acid” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups include CID 2632, CID 6540461, CID 5362065, and CID 5479530.
Uniqueness: The unique properties of compound “this compound” make it distinct from other similar compounds, particularly in terms of its reactivity and applications.
Properties
IUPAC Name |
4-oxo-1H-quinazoline-8-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-5-2-1-3-6(9(13)14)7(5)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZRVSIMAIQEJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC=NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC=NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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